Ethyl 3-methyl-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a thiophene-based compound characterized by a trifluoromethylbenzamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. The ethyl ester at the 2-position enhances solubility and modulates reactivity.
Properties
IUPAC Name |
ethyl 3-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-3-23-15(22)13-9(2)7-12(24-13)20-14(21)10-5-4-6-11(8-10)16(17,18)19/h4-8H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOIRRHJCJPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-methyl-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C16H14F3N O3S
- CAS Number : 378228-18-3
- Functional Groups : Thiophene ring, trifluoromethyl group, ethyl ester, and benzamido group.
This compound may exert its biological effects by interacting with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the potential of thiophene-based compounds in inhibiting bacterial growth, suggesting that this compound may also possess similar activities. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Thiophene derivatives have been investigated for their anti-inflammatory properties. In vitro studies have shown that certain thiophenes can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. This compound could potentially modulate inflammatory cytokine production, thus offering therapeutic benefits in inflammatory diseases .
Anticancer Activity
The anticancer potential of thiophene derivatives has been a subject of research. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various pathways. Preliminary studies suggest that compounds with similar structures have shown cytotoxicity against several cancer cell lines, indicating that this compound might also exhibit anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-phenylthiophene-2-carboxylate | Lacks trifluoromethyl and benzamido groups | Limited activity |
| Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate | Lacks phenyl and benzamido groups | Moderate activity |
| Ethyl 5-phenyl-3-benzamidothiophene-2-carboxylate | Lacks trifluoromethyl group | Moderate activity |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to other thiophene derivatives.
Case Studies and Research Findings
- In Vitro Studies : Research demonstrated that thiophene derivatives could effectively inhibit the growth of pathogenic bacteria, suggesting a potential application in antibiotic development.
- Animal Models : In vivo studies involving mouse models indicated that certain thiophenes reduced inflammation markers significantly when administered at specific doses, supporting their use in treating inflammatory conditions .
- Cancer Cell Lines : Preliminary tests on various cancer cell lines revealed that compounds similar to this compound induced significant cytotoxic effects, warranting further investigation into their mechanisms of action .
Scientific Research Applications
Chemistry
Ethyl 3-methyl-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique functional groups allow for:
- Synthesis of Complex Molecules : Utilized in the creation of more intricate thiophene derivatives.
- Reagent in Organic Reactions : Acts as a reagent in various chemical transformations, including oxidation and reduction reactions.
Biology
Research has indicated that this compound exhibits promising biological activities, making it a candidate for further investigation:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Anticancer Properties : Preliminary studies suggest potential effectiveness in inhibiting cancer cell proliferation, although further research is required to elucidate mechanisms of action.
Medicine
The compound is being explored for its pharmaceutical potential:
- Drug Development : Investigated as an intermediate in the synthesis of new drugs targeting specific diseases.
- Therapeutic Applications : Its properties may contribute to the development of medications with enhanced efficacy and reduced side effects.
Industry
In industrial applications, this compound is utilized for producing specialty chemicals:
- Manufacturing of Fine Chemicals : Its unique properties make it suitable for creating materials with specific functionalities.
- Development of Novel Materials : Used in the formulation of advanced materials with desirable physical and chemical characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial activity of thiophene derivatives, including this compound. The results indicated significant inhibition against E. coli and P. aeruginosa, suggesting potential use as an antibacterial agent .
Case Study 2: Drug Synthesis
Research focused on synthesizing novel thiophene derivatives for drug development highlighted the role of this compound as a key intermediate. The study reported successful synthesis pathways leading to compounds with enhanced biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
- Trifluoromethyl vs.
- Amide Linkage: The benzamido substituent in the target compound and contrasts with the cyano and methylthio groups in , which may alter reactivity (e.g., nucleophilic substitution vs. hydrogen bonding).
- Ring Oxidation State : The oxidized thiophene derivative in (4,7-dioxo) exhibits higher polarity and lower lipophilicity than the target compound.
Physical and Chemical Properties
- Melting Points : The oxidized derivative melts at 153–156°C, while the target compound’s melting point is unreported but expected to be higher due to the CF₃ group’s rigidity .
- Solubility : The trifluoromethyl group in the target compound likely improves lipid solubility compared to the polar dioxo groups in .
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-methyl-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate, and how can purity be validated?
Methodological Answer:
- Multi-step synthesis : Begin with the Gewald reaction to construct the thiophene core using ethyl cyanoacetate, sulfur, and a ketone (e.g., methyl acetoacetate). Subsequent steps involve coupling the trifluoromethylbenzamido group via amidation reactions under anhydrous conditions with catalysts like triethylamine (TEA) or DCC (dicyclohexylcarbarbodiimide) .
- Microwave-assisted synthesis : For time-efficient coupling, use microwave irradiation (e.g., 60–80°C for 2–4 hours) with solvents like DMF or DMSO to enhance reaction yields .
- Validation : Confirm purity via HPLC (≥95%) and characterize using H/C NMR (e.g., trifluoromethyl signals at ~110–120 ppm in F NMR) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the molecular structure and crystallography of this compound?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/acetone. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve the structure. Key parameters include bond angles (e.g., C-S-C ~92° in the thiophene ring) and torsional angles for the benzamido group .
- Spectroscopic techniques : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. The ester carbonyl (C=O) typically appears at ~165–170 ppm in C NMR .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC values .
- Enzyme inhibition studies : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays. The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
- Solvent and catalyst screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) with catalysts like TEA or DMAP. For amidation, DMF with 1.2 eq. of TEA at 60°C often achieves >80% yield .
- Microwave vs. conventional heating : Compare yields under microwave (2 hours, 80°C) vs. reflux (12 hours). Microwave synthesis reduces side products (e.g., ester hydrolysis) .
Q. How to conduct structure-activity relationship (SAR) studies focusing on the trifluoromethyl and benzamido groups?
Methodological Answer:
- Substituent variation : Synthesize analogs replacing trifluoromethyl with -Cl, -CF, or -OCH. Compare bioactivity to identify lipophilicity trends (logP calculations via ChemDraw) .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The trifluoromethyl group may occupy hydrophobic pockets, while the benzamido moiety forms hydrogen bonds .
Q. How to address contradictions in crystallographic data or biological activity across studies?
Methodological Answer:
- Data validation : Replicate crystallization in different solvents (e.g., methanol vs. acetonitrile) to check for polymorphism. Use Hirshfeld surface analysis to assess intermolecular interactions .
- Biological replication : Test cytotoxicity in triplicate across multiple cell lines. Use siRNA knockdown to confirm target specificity if activity varies .
Q. What strategies resolve low solubility in biological assays?
Methodological Answer:
- Formulation optimization : Use DMSO stock solutions (<1% final concentration) or nanoformulation (liposomes) to enhance aqueous solubility. Measure logP via shake-flask method (expected ~3.5 due to trifluoromethyl) .
Q. How to design experiments for mechanistic studies of its biological activity?
Methodological Answer:
- Pathway analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3). Validate via western blot .
- Reactive oxygen species (ROS) assays : Use DCFH-DA dye to measure ROS levels, as thiophene derivatives often induce oxidative stress .
Q. What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate metabolic sites (e.g., ester hydrolysis). The ethyl ester group may be prone to hepatic esterases .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Process optimization : Use flow chemistry for exothermic steps (e.g., amidation) to improve heat dissipation. Scale microwave synthesis with continuous-flow reactors .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
